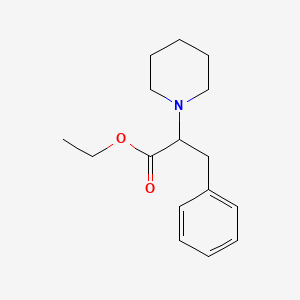

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-phenyl-2-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLOJVMHVGRPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391753 | |

| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122806-10-4 | |

| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Introduction

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate is a fascinating small molecule with potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of novel analgesics and anticonvulsants. Its structural resemblance to known psychoactive compounds, such as ethylphenidate, necessitates a thorough understanding of its physicochemical properties for researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, alongside detailed experimental protocols for their determination. It is important to note that direct experimental data for this specific molecule is limited in publicly available literature. Therefore, this guide leverages data from its close structural isomers and related compounds to provide a robust predictive profile, emphasizing the importance of experimental verification.

Molecular Structure and Identification

This compound is a tertiary amine and an ethyl ester derivative of 3-phenylpropanoic acid, with a piperidine ring attached at the alpha-carbon.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₇H₂₅NO₂ | - |

| Molecular Weight | 275.39 g/mol | - |

| Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | - |

| CAS Number | Not available | - |

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data, the following physicochemical properties are predicted based on computational models and comparison with structurally similar compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Comparative Insights |

| Melting Point (°C) | ~40-60 | As a tertiary amine, it is likely a low-melting solid or an oil at room temperature. |

| Boiling Point (°C) | > 300 | Estimated based on the molecular weight and functional groups. |

| Water Solubility | Low to moderate | The presence of the polar ester and amine groups is offset by the nonpolar phenyl and piperidine rings. |

| LogP | 3.0 - 4.0 | The molecule has significant lipophilic character. |

| pKa | 8.5 - 9.5 | The piperidine nitrogen is basic. |

Spectroscopic Analysis (Predicted)

The following are predicted spectroscopic characteristics based on the structure of this compound and data from its isomers.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (phenyl group): ~7.2-7.4 ppm (multiplet, 5H)

-

Methine Proton (-CH-): ~3.5-3.8 ppm (triplet or doublet of doublets, 1H)

-

Methylene Protons (-CH₂-phenyl): ~2.8-3.2 ppm (multiplet, 2H)

-

Piperidine Protons: ~2.4-2.8 ppm (multiplet, 4H) and ~1.4-1.7 ppm (multiplet, 6H)

-

Ethyl Ester Protons (-OCH₂CH₃): ~4.1-4.3 ppm (quartet, 2H) and ~1.2-1.4 ppm (triplet, 3H)

¹³C NMR Spectroscopy (Predicted)

-

Ester Carbonyl: ~170-175 ppm

-

Aromatic Carbons: ~125-140 ppm

-

Methine Carbon (-CH-): ~60-65 ppm

-

Methylene Carbon (-CH₂-phenyl): ~35-40 ppm

-

Piperidine Carbons: ~50-55 ppm and ~25-30 ppm

-

Ethyl Ester Carbons (-OCH₂CH₃): ~60-65 ppm and ~14-16 ppm

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): m/z = 275

-

Major Fragments: Loss of the ethyl group (m/z = 246), loss of the ethoxycarbonyl group (m/z = 202), and the piperidinium ion (m/z = 84).

Proposed Synthesis Pathway

A plausible synthetic route to this compound could involve a two-step process starting from ethyl 3-phenylpropanoate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols for Physicochemical Characterization

The following are standard, self-validating protocols for determining the key physicochemical properties of a small molecule like this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material is crucial.

-

Phase Separation: Centrifuge or filter the suspension to separate the solid phase from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Validation: The experiment should be performed in triplicate to ensure reproducibility. The presence of solid compound at the end of the experiment confirms that a saturated solution was achieved.

Caption: Workflow for determining aqueous solubility by the shake-flask method.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (typically the one in which it is more soluble). Add a known volume of the other phase and shake vigorously for several hours to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Validation: The experiment should be performed at different initial concentrations to ensure that the partition coefficient is independent of concentration.

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. For this compound, the pKa of the piperidine nitrogen is of interest.

Methodology (Potentiometric Titration):

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is the pH at which the amine is half-protonated, which corresponds to the midpoint of the titration curve.

-

Validation: The titration should be repeated at least three times. The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement.

Conclusion

References

- Casale, J. F., & Hays, P. A. (2011). Ethylphenidate: An Analytical Profile. Microgram Journal, 8(2), 58-61.

-

PubChem. (n.d.). Ethylphenidate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). Ethyl 3-phenylpropanoate. Retrieved from [Link]

-

ChemBK. (n.d.). ethyl 3-(piperidin-1-yl)propanoate. Retrieved from [Link]

- Pawar, S. D., et al. (2018). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology, 42(10), 28-33.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate is a synthetic compound featuring a piperidine moiety, a structure of significant interest in medicinal chemistry. While direct pharmacological data on this specific molecule is limited, its documented use as an intermediate in the synthesis of potential analgesics and anticonvulsants provides a strong rationale for investigating its mechanism of action, particularly in the context of Central Nervous System (CNS) activity. The piperidine scaffold is prevalent in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, suggesting a broad potential for biological activity[1][2]. This guide presents a structured, hypothesis-driven framework for the comprehensive elucidation of the mechanism of action of this compound. It is designed to provide researchers with the strategic rationale and detailed experimental protocols necessary to systematically investigate its potential as a therapeutic agent.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any mechanistic study, informing decisions on formulation, administration, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value (Predicted) | Significance in Drug Development |

| Molecular Formula | C₁₆H₂₃NO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 261.36 g/mol | Influences diffusion, absorption, and distribution. |

| LogP | 3.2 - 3.8 | Indicates lipophilicity, affecting membrane permeability and CNS penetration.[3] |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | A predictor of drug transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and receptor binding. |

| pKa (most basic) | 8.5 - 9.5 (Piperidine N) | Determines the ionization state at physiological pH, impacting solubility and target interaction. |

Note: These values are estimations based on computational models and may vary from experimentally determined values.

Hypothesized Mechanisms of Action and Investigative Strategy

Given its role as a precursor to CNS-active compounds and the broad bioactivity of piperidine derivatives, we propose a multi-pronged investigative strategy targeting three primary areas: Neurological/Analgesic, Anti-inflammatory, and Cytotoxic/Anticancer activities.

Figure 1: Overall strategy for elucidating the mechanism of action.

Workflow A: Investigation of CNS and Analgesic Activity

The structural similarity of the piperidine moiety to key pharmacophores in analgesics like morphine and fentanyl warrants a thorough investigation into its potential interaction with opioid receptors and its efficacy in preclinical pain models.[4]

Figure 2: Workflow for assessing CNS and analgesic activity.

Detailed Protocol: Mu-Opioid Receptor (MOR) Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human mu-opioid receptor (MOR) by measuring its ability to displace a radiolabeled ligand.[5][6]

Materials:

-

Receptor Source: Cell membranes from HEK293 cells stably expressing human MOR.

-

Radioligand: [³H]-DAMGO (a selective mu-opioid agonist).

-

Non-specific Binding Control: Naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and Fluid.

Procedure:

-

Reagent Preparation: Thaw hMOR cell membranes on ice. Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[5]

-

In Vivo Models for Analgesia and Anticonvulsant Activity

Positive results from in vitro binding assays should be followed by in vivo studies to confirm efficacy.

-

Analgesic Models: The tail-flick test (thermal nociception) and the acetic acid-induced writhing test (visceral, inflammatory nociception) are standard models to evaluate analgesic potential.[7]

-

Anticonvulsant Models: The Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (PTZ) test are widely used predictive models for generalized tonic-clonic and absence seizures, respectively.[4][8][9] These models are crucial for screening potential anticonvulsant drugs.[9][10]

Workflow B: Investigation of Anti-inflammatory Activity

The structural motifs present in the compound are also found in molecules with anti-inflammatory properties. A key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[11][12]

Figure 3: Workflow for assessing anti-inflammatory activity.

Detailed Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes to screen for inhibitors. It is suitable for determining the IC50 values and selectivity of the test compound.[13]

Materials:

-

COX Activity Assay Kit (containing assay buffer, probe, cofactor, arachidonic acid).

-

Purified COX-1 and COX-2 enzymes.

-

Selective Inhibitors: SC-560 (for COX-1) and Celecoxib (for COX-2) as controls.

-

Opaque 96-well plates.

-

Fluorometric plate reader.

Procedure:

-

Enzyme and Compound Preparation: Prepare working solutions of purified COX-1 and COX-2 enzymes in the assay buffer. Prepare serial dilutions of the test compound.

-

Reaction Setup: For each enzyme, prepare parallel wells:

-

Total Activity: Enzyme + Test Compound/Vehicle.

-

Control: Enzyme + Selective Inhibitor (to confirm assay specificity).

-

-

Incubation: Add the enzyme and the test compound (or vehicle/control inhibitor) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Prepare a Reaction Mix containing the COX probe, cofactor, and arachidonic acid according to the kit manufacturer's instructions.[14] Add the Reaction Mix to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes using a plate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the test compound to calculate the IC50 value for both COX-1 and COX-2.

-

The selectivity index can be calculated as IC50 (COX-1) / IC50 (COX-2).

-

Detailed Protocol: Cytokine Measurement in LPS-Stimulated Macrophages

This protocol assesses the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular context.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Lipopolysaccharide (LPS).

-

Cell culture medium and supplements.

-

ELISA kits for target cytokines (e.g., TNF-α, IL-1β, IL-6).[15]

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plates for a specified period (e.g., 6-24 hours) to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.[16] A standard curve using recombinant cytokine must be generated to calculate cytokine concentrations in the samples.[15]

-

Data Analysis: Plot the cytokine concentration against the test compound concentration to determine its inhibitory effect and calculate the IC50 value for cytokine release.

Workflow C: Investigation of Cytotoxic and Anticancer Activity

The piperidine ring is a common feature in various anticancer agents, making cytotoxicity screening a logical step in characterizing this novel compound.[17]

Sources

- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijisrt.com [ijisrt.com]

- 8. View of Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches [ijnrph.com]

- 9. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 11. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Cytokine Elisa [bdbiosciences.com]

- 16. Cytokine Elisa [bdbiosciences.com]

- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An Integrated Strategy for the Biological Target Deconvolution of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and development. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a novel compound with therapeutic potential. By integrating robust computational prediction methodologies with rigorous experimental validation, we provide a self-validating workflow designed to deliver high-confidence target identification. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but the underlying scientific rationale for each experimental choice, thereby ensuring both technical accuracy and field-proven insights.

Introduction: The Imperative of Target Identification

The journey from a promising small molecule to a clinically approved therapeutic is fraught with challenges, chief among them being the elucidation of its mechanism of action. A thorough understanding of a compound's biological target(s) is paramount for optimizing its efficacy, predicting potential off-target effects, and ensuring its safety profile. This compound, a piperidine-containing compound, belongs to a class of molecules known for their diverse pharmacological activities.[1][2][3] The structural similarity to known central nervous system (CNS) stimulants, such as ethylphenidate, strongly suggests a potential interaction with monoamine transporters.[4][5][6] Ethylphenidate is a known norepinephrine-dopamine reuptake inhibitor, providing a foundational hypothesis for our investigation.[4][6]

This guide will delineate a systematic approach to unravel the molecular targets of this compound, commencing with in silico predictive modeling and culminating in definitive experimental validation.

Phase I: In Silico Target Prediction - A Data-Driven Hypothesis

Computational approaches are indispensable for expediting target identification by generating a ranked list of potential protein targets, thereby focusing subsequent experimental efforts.[7][8][9][10] These methods are broadly categorized into ligand-based and structure-based approaches.[11]

Ligand-Based Computational Screening

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities.[12]

-

2.1.1. Chemical Similarity Searching: By comparing the 2D fingerprint of this compound against large chemogenomic databases (e.g., ChEMBL, PubChem), we can identify known compounds with high structural similarity and their annotated biological targets.[12] This provides an initial, broad overview of potential target families.

-

2.1.2. Pharmacophore Modeling: This technique identifies the essential steric and electronic features of a molecule required for binding to a specific target.[9] A pharmacophore model can be generated based on the structure of our query compound and used to screen virtual libraries for molecules with similar pharmacophoric features, thereby inferring potential targets.

Structure-Based Virtual Screening

When the three-dimensional structure of potential targets is known, structure-based methods can predict binding interactions.[13]

-

2.2.1. Inverse/Reverse Docking: This powerful technique "docks" our small molecule into the binding sites of a large collection of protein structures to predict potential binding partners.[10] This approach is particularly useful for identifying both primary targets and potential off-targets.

The following diagram illustrates the in silico target prediction workflow:

Phase II: Experimental Target Validation - From Prediction to Proof

The prioritized list of putative targets generated from our in silico screen must be subjected to rigorous experimental validation. A multi-tiered approach, combining direct binding assays with cell-based functional assays, provides the most robust evidence.

Affinity-Based Target Identification

-

3.1.1. Affinity Chromatography: This classic biochemical technique involves immobilizing a derivatized version of this compound onto a solid support. A cell lysate is then passed over this matrix, and proteins that bind to the compound are selectively retained and can be subsequently identified by mass spectrometry.

-

3.1.2. Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for detecting target engagement in a cellular context. The principle is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells treated with the compound to various temperatures and then quantifying the amount of soluble protein, a shift in the melting curve indicates a direct interaction.

-

3.1.3. Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that ligand binding can protect a target protein from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. Proteins that are protected from degradation are identified by SDS-PAGE and mass spectrometry.

Functional Assays for Target Validation

Based on the initial hypothesis of monoamine transporter interaction, specific functional assays are crucial.

-

3.2.1. Radioligand Binding Assays: Competitive binding assays using radiolabeled ligands for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) will determine the binding affinity and selectivity of this compound.

-

3.2.2. Synaptosomal Uptake Assays: These assays directly measure the functional effect of the compound on neurotransmitter reuptake. Synaptosomes, which are isolated nerve terminals, are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine) in the presence of varying concentrations of the test compound. Inhibition of uptake provides functional confirmation of transporter blockade.

The experimental validation workflow is depicted below:

Detailed Experimental Protocols

Protocol: Inverse Docking

-

Prepare the Ligand: Generate a 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Select a Protein Database: Utilize a curated database of protein structures, such as the Protein Data Bank (PDB), focusing on human proteins.

-

Define Binding Sites: For each protein, identify potential binding pockets using a pocket detection algorithm.

-

Perform Docking: Systematically dock the prepared ligand into each identified binding pocket using a validated docking program (e.g., AutoDock Vina, Glide).

-

Score and Rank: Score the docking poses based on the predicted binding affinity. Rank the proteins according to their best docking scores to generate a prioritized list of potential targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293 cells transfected with the human dopamine transporter) to ~80% confluency. Treat the cells with this compound or vehicle control for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Lysis: Lyse the cells by freeze-thawing.

-

Centrifugation: Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes.

-

Protein Quantification: Analyze the soluble fraction by Western blotting or other protein quantification methods to determine the amount of the target protein remaining in solution at each temperature.

-

Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

Quantitative data from the experimental assays should be summarized in a clear and concise format.

| Assay | Target | Metric | Value |

| Radioligand Binding | DAT | Ki (nM) | Predicted Value |

| Radioligand Binding | NET | Ki (nM) | Predicted Value |

| Radioligand Binding | SERT | Ki (nM) | Predicted Value |

| Synaptosomal Uptake | Dopamine | IC50 (nM) | Predicted Value |

| Synaptosomal Uptake | Norepinephrine | IC50 (nM) | Predicted Value |

Conclusion: A Pathway to Mechanism of Action

The systematic integration of computational and experimental approaches provides a robust framework for the confident identification of the biological targets of this compound. This guide offers a self-validating workflow that not only identifies primary targets but also has the potential to uncover novel biology and inform future drug development efforts. By adhering to the principles of scientific integrity and leveraging a multi-faceted analytical strategy, we can efficiently and accurately elucidate the mechanism of action of this promising compound.

References

-

Full article: Computational approaches for drug target identification in pathogenic diseases. (URL: [Link])

-

Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol - PubMed. (URL: [Link])

-

Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (URL: [Link])

-

In Silico Target Prediction - Creative Biolabs. (URL: [Link])

-

Systematic computational strategies for identifying protein targets and lead discovery - NIH. (URL: [Link])

-

TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (URL: [Link])

-

In Silico Target Prediction for Small Molecules - PubMed. (URL: [Link])

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Computational approaches in medicinal chemistry for target identification and drug discovery. - Allied Academies. (URL: [Link])

-

Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (URL: [Link])

-

(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. (URL: [Link])

-

Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. (URL: [Link])

-

Identifying novel drug targets with computational precision - ScienceDirect. (URL: [Link])

-

Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (URL: [Link])

-

Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol - ACS Publications. (URL: [Link])

-

In Silico Target Prediction for Small Molecules. (2018) | Ryan Byrne | 34 Citations - SciSpace. (URL: [Link])

-

In Vitro Neurochemical Assessment of Methylphenidate and Its “Legal High” Analogs 3,4-CTMP and Ethylphenidate. (URL: [Link])

-

Pharmacological profile of methylphenidate-based designer drugs - CORE. (URL: [Link])

-

Ethylphenidate - Wikipedia. (URL: [Link])

-

Ethyl3-phenyl-2-(piperidin-1-yl)propanoate - MySkinRecipes. (URL: [Link])

-

Synthesis and dopaminergic activity of some E-3-(piperidin-1-yl)-1-(4-substituted phenyl)prop-2-en-1-one derivatives | Request PDF - ResearchGate. (URL: [Link])

-

ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. (URL: [Link])

- Preparation method for ethyl 3-(pyridin-2-ylamino)

-

ethyl 3-(3-vinyl-4-piperidinyl)propanoate - C12H21NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])

-

1-Piperidinepropanoic acid, ethyl ester | C10H19NO2 | CID 88183 - PubChem - NIH. (URL: [Link])

-

Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor [pubmed.ncbi.nlm.nih.gov]

- 2. Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ethylphenidate - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alliedacademies.org [alliedacademies.org]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 12. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

In Silico Deep Dive: A Technical Guide to Modeling Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate Interactions

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate, a novel small molecule with potential therapeutic applications. In the absence of extensive experimental data, this document outlines a robust computational workflow to elucidate its potential biological targets, binding interactions, and pharmacokinetic profile. We will navigate the essential steps of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, offering not just a protocol, but the scientific rationale behind each decision. This guide is designed to be a self-validating system, ensuring that the generated data is both reliable and actionable for drug discovery and development pipelines.

Introduction: The Compound of Interest and the Power of In Silico Modeling

This compound is a small molecule for which public domain information is scarce. Its chemical structure, represented by the canonical SMILES string CCOC(=O)C(N1CCCCC1)Cc1ccccc1, suggests potential bioactivity due to the presence of a phenyl ring, a piperidine moiety, and an ethyl ester group – all common pharmacophores.

In silico modeling provides a powerful and cost-effective avenue to explore the therapeutic potential of such uncharacterized compounds.[1] By simulating the interactions of this molecule with biological systems at an atomic level, we can generate hypotheses about its mechanism of action, identify potential protein targets, and predict its drug-like properties long before committing to expensive and time-consuming wet-lab experiments. This approach significantly accelerates the early stages of drug discovery.

This guide will provide a step-by-step methodology for a comprehensive in silico characterization of this compound.

The Workflow: A Multi-faceted Approach to In Silico Analysis

Our computational investigation will follow a logical and iterative progression, as depicted in the workflow diagram below. Each step builds upon the previous one, creating a holistic view of the molecule's potential as a therapeutic agent.

Caption: Overall workflow for the in silico analysis of this compound.

Target Identification: Unveiling Potential Biological Partners

Given the novelty of our compound, we will employ a ligand-based approach to predict its potential biological targets. This method leverages the principle of chemical similarity: molecules with similar structures are likely to interact with similar proteins.

Methodology: Similarity-Based Target Prediction

We will utilize web-based tools like SwissTargetPrediction and 3DSTarPred which compare the query molecule to a vast database of known bioactive compounds.[2][3][4] These servers use a combination of 2D and 3D similarity measures to identify proteins that are known to bind to molecules with similar shapes and chemical features.

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.

-

Input the SMILES string of this compound: CCOC(=O)C(N1CCCCC1)Cc1ccccc1 into the query field.

-

Select the appropriate organism (e.g., Homo sapiens).

-

Initiate the prediction. The server will return a list of potential protein targets, ranked by a probability score.

-

Analyze the results , paying close attention to the target classes and the individual proteins with the highest prediction scores.

Rationale and Self-Validation

The strength of this approach lies in its ability to cast a wide net and identify potential targets from diverse protein families. To ensure the trustworthiness of the predictions, it is crucial to:

-

Cross-reference the results from multiple prediction servers.

-

Prioritize targets that are implicated in disease pathways relevant to potential therapeutic areas.

-

Examine the literature for experimental evidence supporting the interaction of similar compounds with the predicted targets.

Molecular Docking: Predicting the Binding Pose and Affinity

Once a high-priority target is identified, molecular docking will be used to predict the preferred binding orientation (pose) of our compound within the protein's active site and to estimate the strength of the interaction (binding affinity).

Methodology: Virtual Screening with PyRx

We will use PyRx , a virtual screening tool that integrates AutoDock Vina for docking calculations.[5][6][7][8] This software provides a user-friendly interface for preparing the protein and ligand, defining the search space, and analyzing the docking results.

Experimental Protocol: Protein-Ligand Docking

Caption: Step-by-step workflow for molecular docking using PyRx.

-

Protein Preparation:

-

Download the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Using software like Discovery Studio or PyMOL, prepare the protein by removing water molecules, adding polar hydrogens, and repairing any missing side chains.

-

Save the prepared protein in PDB format.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its SMILES string using a tool like Open Babel within PyRx.

-

Perform energy minimization of the ligand to obtain a low-energy conformation.

-

Convert the ligand to the PDBQT file format required by AutoDock Vina.

-

-

Docking Simulation:

-

Load the prepared protein and ligand into PyRx.

-

Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site of the protein.

-

Run the AutoDock Vina docking algorithm.

-

-

Results Analysis:

-

Analyze the binding affinity scores (reported in kcal/mol). More negative values indicate a stronger predicted binding affinity.

-

Visualize the top-ranked binding poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

-

Causality and Trustworthiness

The choice of the grid box size and location is critical for a successful docking experiment. It should be large enough to allow the ligand to freely rotate and translate, but not so large as to unnecessarily increase the computational cost. The binding affinity scores provide a quantitative measure for comparing different poses and can be used to rank potential drug candidates. However, it is important to remember that these are predicted values and should be interpreted in the context of the visualized interactions.

Molecular Dynamics Simulation: Assessing the Stability of the Complex

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the complex over time. This provides valuable insights into the stability of the binding pose and the flexibility of the protein and ligand.

Methodology: GROMACS for MD Simulations

We will use GROMACS , a versatile and widely used software package for performing MD simulations.[9][10][11][12][13] The simulation will be run for a sufficient duration (e.g., 100 nanoseconds) to assess the stability of the protein-ligand complex in a simulated aqueous environment.

Experimental Protocol: Protein-Ligand MD Simulation

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.tools [bio.tools]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tau.edu.ng [tau.edu.ng]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. GROMACS Tutorials [mdtutorials.com]

- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 12. youtube.com [youtube.com]

- 13. Protein-Ligand Complex [mdtutorials.com]

The Piperidine Propanoate Scaffold: A Deep Dive into Structure-Activity Relationships for Dopamine Transporter Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The ethyl 3-phenyl-2-(piperidin-1-yl)propanoate scaffold, a core structure of psychostimulant drugs such as ethylphenidate, represents a critical pharmacophore for modulating the dopamine transporter (DAT). Understanding the intricate structure-activity relationships (SAR) of this class of compounds is paramount for the rational design of novel therapeutics with tailored potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the SAR of this scaffold, drawing heavily on the extensive research conducted on its close analog, methylphenidate. We will dissect the molecule into its three key components—the phenyl ring, the piperidine moiety, and the ester group—to elucidate the impact of structural modifications on DAT binding and inhibition. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and pharmacology, offering insights into the causality behind experimental choices and providing validated protocols for in vitro evaluation.

Introduction: The Privileged Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of clinically successful drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions make it an ideal building block for ligands of various receptors and transporters. The 3-phenyl-2-(piperidin-1-yl)propanoate framework is a classic example, with methylphenidate (Ritalin) being the most well-known member, widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[2] These compounds primarily exert their effects by inhibiting the reuptake of dopamine, and to a lesser extent norepinephrine, thereby increasing the synaptic concentrations of these neurotransmitters.[2]

This guide will focus on the ethyl ester analog, this compound (ethylphenidate), and explore its SAR at the dopamine transporter. By systematically examining the impact of structural alterations, we aim to provide a predictive framework for the design of next-generation DAT inhibitors.

The Crucial Role of Stereochemistry

The 3-phenyl-2-(piperidin-1-yl)propanoate scaffold possesses two chiral centers, giving rise to four possible stereoisomers. The relative stereochemistry of the phenyl and piperidine groups is of paramount importance for biological activity. The threo diastereomer is significantly more active as a dopamine reuptake inhibitor than the erythro diastereomer.[3][4] Within the threo pair, the (2R,2'R)-enantiomer (d-threo) is the most pharmacologically active isomer, exhibiting the highest affinity for the dopamine transporter.[5]

Dissecting the Structure-Activity Relationship

For a systematic SAR analysis, we will deconstruct the this compound molecule into three key regions: the phenyl ring, the piperidine ring, and the ethyl ester moiety.

The Phenyl Ring: A Key Determinant of Potency

Modifications to the phenyl ring have a profound impact on the affinity of these compounds for the dopamine transporter. Quantitative structure-activity relationship (QSAR) studies on methylphenidate analogs have provided a detailed understanding of these interactions.[6]

-

Positional Effects of Substitution:

-

Ortho (2'-position): This position is highly sensitive to steric bulk. Substitution at the 2'-position generally leads to a significant decrease in DAT binding affinity.[3][6]

-

Meta (3'-position) and Para (4'-position): These positions are more tolerant to substitution. In fact, the introduction of specific groups can enhance potency.

-

-

Electronic Effects of Substituents:

-

Electron-Withdrawing Groups (EWGs): The addition of electron-withdrawing groups, such as halogens (e.g., Cl, Br, I), at the 3' or 4' positions generally leads to an increase in DAT binding affinity.[3][6] For instance, the m,p-dichloro-threo-methylphenidate analog was found to be 32-fold more potent than the parent compound in inhibiting dopamine uptake.[3]

-

Electron-Donating Groups (EDGs): The introduction of electron-donating groups typically results in a slight decrease or no significant change in potency.[3]

-

The optimal substituents are generally those that are planar with the phenyl ring, as bulky groups that extend above or below the plane can lead to reduced binding affinity.[6]

The Piperidine Ring: More Than Just a Scaffold

The piperidine ring is not merely a structural scaffold but plays an active role in the interaction with the dopamine transporter.

-

N-Substitution: N-methylation of the piperidine ring significantly reduces affinity for the DAT.[4] However, N-benzylation has been shown to slightly increase potency in some cases.[7] This suggests that while a free secondary amine is generally preferred, larger, specific substituents might access additional binding pockets.

-

Ring Modifications: While less explored, modifications to the piperidine ring itself can influence activity. The conformational flexibility of the piperidine ring is crucial for adopting the correct orientation within the DAT binding site.

The Ester Group: A Site for Fine-Tuning Activity and Selectivity

The ester moiety is a critical component of the pharmacophore and a key site for metabolic hydrolysis. Modifications to this group can significantly alter both potency and pharmacokinetic properties.

-

Homologation of the Ester: Changing the methyl ester of methylphenidate to an ethyl ester (ethylphenidate) results in interesting pharmacological differences. While both d-threo-methylphenidate (d-MPH) and d-threo-ethylphenidate (d-EPH) exhibit low nanomolar potencies for the dopamine transporter (DAT), d-EPH is notably more selective for the DAT over the norepinephrine transporter (NET).[8]

-

Replacement of the Ester: Replacing the ester functionality with other groups, such as an alcohol or ether, has been explored. While many of these modifications lead to a decrease in potency, they have been instrumental in probing the binding site requirements.[9] More drastic changes, such as replacing the carbomethoxy group with an alkyl chain, have yielded compounds with slow onset and long duration of action, highlighting the potential for modulating pharmacokinetic profiles through ester modification.[10]

Quantitative SAR Data

The following table summarizes the in vitro activity of ethylphenidate and related methylphenidate analogs at the dopamine and norepinephrine transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | DAT/NET Selectivity | Reference |

| d-threo-Methylphenidate | 23 | 39 | ~1.7 | [8] |

| d-threo-Ethylphenidate | 27 | 290 | ~10.7 | [8] |

| Cocaine | 367 | - | - | [1] |

| m-Bromo-threo-methylphenidate | ~4 (Binding) | - | - | [3] |

| m,p-Dichloro-threo-methylphenidate | ~2.6 (Uptake) | - | - | [3] |

Experimental Protocols

The evaluation of novel 3-phenyl-2-(piperidin-1-yl)propanoate analogs relies on robust and validated in vitro assays. Below are detailed protocols for two key experiments.

Dopamine Transporter Binding Assay ([³H]WIN 35,428)

This assay measures the ability of a test compound to displace the radioligand [³H]WIN 35,428 from the dopamine transporter in rat striatal membranes.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

-

[³H]WIN 35,428 (specific activity ~85 Ci/mmol)

-

Non-specific binding control: Cocaine (10 µM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a final protein concentration of approximately 100-200 µg/mL.

-

Binding Assay: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~2-3 nM), and 50 µL of the test compound at various concentrations. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of cocaine solution.

-

Incubation: Initiate the binding reaction by adding 100 µL of the membrane preparation to each well. Incubate the plate at 4°C for 2 hours.

-

Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for the test compounds by non-linear regression analysis of the competition binding data.

[³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

This functional assay measures the inhibition of dopamine uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat striatal tissue

-

Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, pH 7.4.

-

[³H]Dopamine (specific activity ~30-60 Ci/mmol)

-

Non-specific uptake control: 10 µM GBR12909 or 100 µM cocaine.

-

Inhibitors of other monoamine transporters (e.g., desipramine for NET, citalopram for SERT) to ensure specific measurement of DAT activity.

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat striatum in ice-cold 0.32 M sucrose solution. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (the P2 fraction containing synaptosomes) in KRH buffer.

-

Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension (approximately 50-100 µg of protein) with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiation of Uptake: Initiate dopamine uptake by adding [³H]dopamine to a final concentration of ~10-20 nM.

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash immediately with ice-cold KRH buffer.

-

Quantification: Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Data Analysis: Determine the IC50 values by analyzing the concentration-response curves for the inhibition of [³H]dopamine uptake.

Synthetic Strategies

The synthesis of threo-3-phenyl-2-(piperidin-1-yl)propanoate analogs is well-established. A common route involves the alkylation of a substituted phenylacetonitrile with 2-bromopyridine, followed by hydrolysis of the nitrile, reduction of the pyridine ring to a piperidine, and subsequent esterification.[3][11] The separation of the threo and erythro diastereomers is typically achieved by fractional crystallization or chromatography.

Conclusion and Future Directions

The structure-activity relationship of this compound and its analogs is a well-defined area of research, largely informed by studies on methylphenidate. The key takeaways for the rational design of novel DAT inhibitors are:

-

The threo stereochemistry is essential for high potency.

-

The phenyl ring is amenable to substitution at the 3' and 4' positions with electron-withdrawing groups to enhance affinity, while the 2' position is sterically hindered.

-

The secondary amine of the piperidine ring is generally optimal for activity.

-

Modification of the ester group can be used to fine-tune potency and selectivity, with the ethyl ester providing greater DAT/NET selectivity compared to the methyl ester.

Future research in this area could focus on exploring a wider range of ester modifications to develop compounds with tailored pharmacokinetic profiles, such as prodrugs or long-acting formulations. Additionally, further investigation into the substitution of the piperidine ring itself may reveal novel interactions with the dopamine transporter, leading to the development of compounds with unique pharmacological properties. The principles and protocols outlined in this guide provide a solid foundation for these future endeavors.

References

-

Gattas, M., et al. (2010). Quantitative structure-activity relationship studies of threo-methylphenidate analogs. Bioorganic & Medicinal Chemistry, 18(20), 7221-7238. [Link]

-

Deutsch, H. M., et al. (1996). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 39(6), 1201-1209. [Link]

-

Schweri, M. M., et al. (2002). Biochemical and behavioral characterization of novel methylphenidate analogs. Journal of Pharmacology and Experimental Therapeutics, 301(2), 527-535. [Link]

-

Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(4), PL61-PL65. [Link]

-

Patrick, K. S., et al. (2005). Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol. Journal of Medicinal Chemistry, 48(8), 2874-2878. [Link]

-

Markowitz, J. S., et al. (2014). Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker. Journal of an unknown source. [Link]

-

Froimowitz, M., et al. (2007). Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter. Journal of Medicinal Chemistry, 50(4), 735-745. [Link]

- Axten, J. M. (2010). Synthesis of methylphenidate and analogs thereof.

-

Wikipedia. (n.d.). List of methylphenidate analogues. Retrieved from [Link]

-

Deutsch, H. M., et al. (1999). Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. Journal of Neurochemistry, 72(3), 1266-1273. [Link]

-

Quizon, P. M., et al. (2016). Molecular mechanism: the human dopamine transporter histidine 547 regulates basal and HIV-1 Tat protein-inhibited dopamine transport. Scientific Reports, 6, 39048. [Link]

-

Jones, S. R., et al. (1998). Real-time characterization of dopamine overflow and uptake in the rat striatum. Journal of Neurochemistry, 70(1), 147-155. [Link]

-

Patrick, K. S., et al. (2005). Synthesis and Pharmacology of Ethylphenidate Enantiomers: The Human Transesterification Metabolite of Methylphenidate and Ethanol. Journal of Medicinal Chemistry, 48(8), 2874-2878. [Link]

-

Wikipedia. (n.d.). Methylphenidate. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacology of ethylphenidate enantiomers: the human transesterification metabolite of methylphenidate and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ethylphenidate as a selective dopaminergic agonist and methylphenidate-ethanol transesterification biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Slow-onset, long-duration, alkyl analogues of methylphenidate with enhanced selectivity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US8283472B2 - Synthesis of methylphenidate and analogs thereof - Google Patents [patents.google.com]

A Technical Guide to the Preliminary Biological Screening of CAS 122806-10-4: A Hypothetical Drug Discovery Cascade

Introduction: Deconstructing the Candidate

The compound identified by CAS number 122806-10-4 is Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate. A preliminary analysis of its structure reveals key pharmacophores that are prevalent in centrally active therapeutic agents. Specifically, it contains a phenylpiperidine moiety and a phenylethylamine backbone. Phenylpiperidine derivatives are a well-established class of potent opioid analgesics, with prominent examples including meperidine and fentanyl, which act primarily as agonists at the mu-opioid receptor.[1][2][3][4] Similarly, the phenylethylamine scaffold is the foundation for a wide range of psychoactive drugs, including central nervous system stimulants, antidepressants, and hallucinogens, which often modulate monoamine neurotransmitter systems.[5][6][7][8][9]

Given this structural precedent and the absence of published biological data for this specific compound, a logical and efficient preliminary biological screening strategy is warranted. This guide outlines a hypothetical, multi-tiered approach designed to broadly assess the compound's biological activity, identify potential therapeutic targets, and flag any safety liabilities early in the discovery process. The workflow is designed to maximize data generation while conserving resources, beginning with computational and broad-based cellular assays before progressing to more complex and target-specific investigations.

Phase 1: In Silico & Foundational In Vitro Profiling

The initial phase serves as a foundational screen to assess the compound's general "drug-like" properties and potential for non-specific cytotoxicity. This phase is critical for establishing a baseline understanding of the compound's behavior in biological systems.

Computational Druglikeness Assessment (In Silico)

Before committing to expensive and time-consuming wet lab experiments, an initial computational assessment provides valuable predictive data. Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.[10]

Protocol: The structure of this compound is analyzed using standard cheminformatics software to calculate the following parameters:

-

Molecular Weight (MW): Must be < 500 Daltons.

-

LogP (Octanol-water partition coefficient): An indicator of lipophilicity, must be < 5.

-

Hydrogen Bond Donors (HBD): The number of N-H and O-H bonds, must be ≤ 5.

-

Hydrogen Bond Acceptors (HBA): The number of nitrogen and oxygen atoms, must be ≤ 10.

Hypothetical Data Presentation:

| Parameter | Calculated Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight | 261.36 g/mol | < 500 Da | Yes |

| LogP | ~3.1 | < 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 (2 oxygens, 1 nitrogen) | ≤ 10 | Yes |

Interpretation: The compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally bioavailable drugs. This positive in silico profile justifies proceeding with in vitro testing.

General Cytotoxicity Assessment

A primary concern for any new chemical entity is overt cytotoxicity. A general cytotoxicity assay is essential to determine the concentration range at which the compound can be tested in subsequent cell-based functional assays without causing cell death, which would confound the results. The MTT assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][11][12]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Preparation: Seed a panel of representative human cell lines (e.g., HEK293 for kidney, HepG2 for liver, SH-SY5Y for neuronal) into 96-well plates at a density of 10,000 cells/well and incubate for 24 hours to allow for cell adhesion.

-

Compound Preparation: Prepare a 10 mM stock solution of CAS 122806-10-4 in dimethyl sulfoxide (DMSO). Create a series of 10-point, 3-fold serial dilutions in complete cell culture medium, with the final DMSO concentration not exceeding 0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (0.5% DMSO) controls and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

-

Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation:

| Cell Line | IC₅₀ (µM) | Interpretation |

| HEK293 | > 100 µM | No significant cytotoxicity |

| HepG2 | > 100 µM | No significant cytotoxicity |

| SH-SY5Y | > 100 µM | No significant cytotoxicity |

Interpretation: An IC₅₀ value greater than 100 µM in all cell lines would indicate that the compound has a low potential for general cytotoxicity. This allows for a wide concentration range (e.g., up to 30 µM) to be used in subsequent functional screens without concern for viability-related artifacts.

Phase 2: Tiered Functional Screening

With a favorable in silico and cytotoxicity profile, the next phase is to screen for functional activity against target classes suggested by the compound's structure. A tiered approach is employed, starting with broad panels and progressing to more specific assays for confirmed "hits."

Primary High-Throughput Screening (HTS): Broad Target Panels

Based on the phenylpiperidine and phenylethylamine motifs, the primary screen will focus on G-Protein Coupled Receptors (GPCRs) and ion channels, two major target classes for CNS-active drugs.

2.1.1 GPCR Panel Screen (Calcium Mobilization Assay)

Many GPCRs, particularly those coupled to Gαq proteins, signal through the release of intracellular calcium.[13][14][15][16] This provides a robust and high-throughput method for screening large numbers of compounds.

Experimental Protocol: Fluorescence-Based Calcium Mobilization Assay

-

Cell Seeding: Seed HEK293 cells stably expressing a panel of GPCR targets (e.g., mu-, delta-, kappa-opioid receptors; alpha- and beta-adrenergic receptors; dopamine D1-D5 receptors) into 384-well black-walled, clear-bottom plates.

-

Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Compound Addition: Transfer the plates to a fluorescence imaging plate reader (FLIPR) or similar instrument. Add CAS 122806-10-4 at a single high concentration (e.g., 10 µM).

-

Data Acquisition: Monitor fluorescence intensity in real-time before and after compound addition. For antagonist screening, pre-incubate with the test compound before adding a known agonist at its EC₈₀ concentration.

-

Data Analysis: Calculate the change in fluorescence (ΔF) over baseline. A significant increase in fluorescence indicates agonist activity, while a significant inhibition of the agonist-induced signal indicates antagonist activity. Hits are typically defined as compounds producing a response greater than 3 standard deviations above the mean of the negative controls.

2.1.2 Ion Channel Panel Screen

Ion channels are another critical target class for CNS drugs. Fluorescence-based assays that measure changes in membrane potential or ion flux are suitable for HTS.[10][17][18][19][20]

Experimental Protocol: Fluorescence-Based Membrane Potential Assay

-

Cell Seeding: Utilize cell lines stably expressing key ion channels (e.g., Naᵥ1.5, Kᵥ7.1/hERG, Caᵥ1.2) in 384-well plates.

-

Dye Loading: Load cells with a voltage-sensitive FRET-based dye pair.

-

Compound Addition & Stimulation: Add CAS 122806-10-4 (e.g., 10 µM). After a brief incubation, stimulate the channels with an appropriate method (e.g., high potassium solution for potassium channels, veratridine for sodium channels).

-

Data Acquisition: Measure the change in the FRET ratio, which corresponds to changes in membrane potential.

-

Data Analysis: Identify compounds that significantly alter the resting membrane potential or block/potentiate the stimulus-induced change in membrane potential.

Phase 3: Hit Confirmation and Secondary Assays

Compounds that show activity in the primary screens ("hits") must be rigorously validated to eliminate false positives and to characterize their pharmacological activity more precisely.[21][22][23][24]

Dose-Response and Potency Determination

The first step in hit validation is to confirm the activity in a full dose-response curve to determine the compound's potency (EC₅₀ for agonists, IC₅₀ for antagonists).

Protocol: This follows the same procedure as the primary screen, but instead of a single concentration, an 8- to 10-point dose-response curve is generated for the test compound against the specific target identified as a hit.

Hypothetical Data Presentation:

| Target | Activity Mode | Potency (EC₅₀/IC₅₀) | Hill Slope |

| Mu-Opioid Receptor | Agonist | 75 nM | 1.1 |

| Delta-Opioid Receptor | Agonist | 850 nM | 0.9 |

| Kappa-Opioid Receptor | No Activity | > 10 µM | - |

Interpretation: The hypothetical data suggests that CAS 122806-10-4 is a potent and selective agonist for the mu-opioid receptor.

Orthogonal Functional Assay

To ensure the observed activity is not an artifact of the primary assay technology, a secondary, orthogonal assay is employed. For GPCRs that signal through adenylyl cyclase, a cAMP assay is a common orthogonal approach.[25][26][27][28][29]

Experimental Protocol: cAMP Assay (e.g., HTRF)

-

Cell Preparation: Use a CHO cell line stably expressing the mu-opioid receptor. Seed cells in a 384-well plate.

-

Treatment: Pre-treat cells with various concentrations of CAS 122806-10-4.

-

Stimulation: Add forskolin (an adenylyl cyclase activator) to raise intracellular cAMP levels. The inhibitory effect of the Gαi-coupled mu-opioid receptor activation will be measured as a decrease in this forskolin-stimulated cAMP production.

-

Lysis & Detection: Lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) reagents where cellular cAMP competes with a labeled cAMP analog.

-

Data Acquisition: Read the plate on an HTRF-compatible reader.

-

Data Analysis: A decrease in the HTRF signal corresponds to a decrease in cellular cAMP, confirming Gαi-coupled agonist activity. Calculate the IC₅₀ from the dose-response curve.

Phase 4: Preliminary In Vitro Safety Assessment

Early assessment of potential safety liabilities is crucial to avoid late-stage failures. For any compound with confirmed biological activity, a core battery of in vitro safety pharmacology assays is essential.[30]

Cardiotoxicity Screening (hERG Assay)

Blockade of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[11][12] Therefore, assessing a compound's activity at this channel is a regulatory requirement. Automated patch-clamp is the gold standard for this evaluation.[11][12][31][32][33]

Experimental Protocol: Automated Patch-Clamp hERG Assay

-

Cell Preparation: Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel.

-

Assay Setup: Use an automated patch-clamp system (e.g., QPatch or IonFlux). Cells are captured on the planar patch-clamp chip, and a whole-cell recording configuration is established.

-

Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is most sensitive to drug block.

-

Compound Application: Apply a range of concentrations of CAS 122806-10-4 to the cells.

-

Data Acquisition & Analysis: Measure the hERG current inhibition at each concentration and calculate an IC₅₀ value.

Hypothetical Data Presentation:

| Assay | Endpoint | Result | Interpretation |

| hERG Automated Patch Clamp | IC₅₀ | > 30 µM | Low risk of cardiotoxicity |

Interpretation: An IC₅₀ value significantly higher (e.g., >30-fold) than the therapeutic potency (mu-opioid EC₅₀ of 75 nM) suggests an acceptable therapeutic window and a low risk of hERG-related cardiotoxicity.

Mutagenicity Screening (Ames Test)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[15][34]

Experimental Protocol: Ames Test (Microplate Format)

-

Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100).

-

Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: In a 384-well plate, expose the bacterial strains to various concentrations of CAS 122806-10-4. Include negative (vehicle) and known mutagen positive controls.

-

Growth & Reversion: Incubate the plates for 48-72 hours in a minimal medium lacking histidine.

-

Data Acquisition: A pH indicator in the medium changes color in wells where bacteria have undergone reverse mutation and are able to grow. The number of positive (color-changed) wells is counted.

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is significantly above the background level.

Conclusion and Next Steps

This in-depth technical guide outlines a structured, hypothetical preliminary biological screening cascade for CAS 122806-10-4. Based on its structural motifs, the screening strategy was rationally designed to first establish drug-like properties and a safe therapeutic window, followed by a tiered functional screening against high-probability target classes (GPCRs and ion channels). The hypothetical results of this cascade identified the compound as a potent and selective mu-opioid receptor agonist with a favorable preliminary safety profile (low cytotoxicity, low cardiotoxicity risk).

A validated hit, such as the one described in this hypothetical scenario, would be a strong candidate to progress to the next stage of the drug discovery pipeline: Hit-to-Lead Optimization . This would involve synthesizing analogs of the original compound to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with the ultimate goal of identifying a preclinical candidate for in vivo efficacy and safety studies.

References

-

Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23-SE31. [Link]

-

Hamdan, H., et al. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

Polak, S., et al. (2012). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology, 910, 245-61. [Link]

-

Danker, T., & Helliwell, R. (2009). Early identification of hERG liability in drug discovery programs by automated patch clamp. Current Protocols in Pharmacology, Chapter 14, Unit 14.8. [Link]

-

ScienceDirect. (n.d.). Phenylpiperidines. ScienceDirect Topics. [Link]

-

GARDP Revive. (n.d.). Hit confirmation, hit validation. GARDP Revive. [Link]

-

Vadivelu, N., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed. [Link]

-

Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Sygnature Discovery. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

-